N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide
Overview
Description
N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide is a chemical compound with the molecular formula C12H17NO3S and a molecular weight of 255.34 g/mol. This compound is characterized by a cyclohexyl group attached to a sulfonamide moiety, which is further connected to a hydroxyl-substituted benzene ring. It is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide typically involves the reaction of cyclohexylamine with 4-hydroxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of N-Cyclohexyl-4-hydroxybenzene-1-sulfonic acid.
Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
N-Cyclohexyl-4-hydroxybenzene-1-sulfonamide is similar to other sulfonamide derivatives, such as N-phenyl-4-hydroxybenzene-1-sulfonamide and N-methyl-4-hydroxybenzene-1-sulfonamide. its unique cyclohexyl group imparts distinct chemical and biological properties that differentiate it from these compounds.
Comparison with Similar Compounds
N-phenyl-4-hydroxybenzene-1-sulfonamide
N-methyl-4-hydroxybenzene-1-sulfonamide
N-ethyl-4-hydroxybenzene-1-sulfonamide
Properties
IUPAC Name |
N-cyclohexyl-4-hydroxybenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-11-6-8-12(9-7-11)17(15,16)13-10-4-2-1-3-5-10/h6-10,13-14H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJRDUJYTCDLJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273969 | |
Record name | N-Cyclohexyl-4-hydroxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082262-38-1 | |
Record name | N-Cyclohexyl-4-hydroxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082262-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclohexyl-4-hydroxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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